4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Description

The exact mass of the compound 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

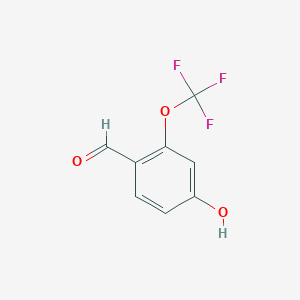

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHHSFUXCMITFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641053 | |

| Record name | 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017083-37-2 | |

| Record name | 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

CAS Number: 1017083-37-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde that has garnered interest in the field of medicinal chemistry. Its structure, which combines a reactive aldehyde group, a phenolic hydroxyl group, and a trifluoromethoxy substituent, makes it a valuable building block for the synthesis of complex organic molecules. The trifluoromethoxy group, in particular, is of significant interest in drug design due to its ability to modulate the physicochemical and pharmacokinetic properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde in drug discovery and development.

Physicochemical Properties

The unique combination of functional groups in 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde gives rise to a specific set of physicochemical properties that are advantageous in medicinal chemistry. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde. It also significantly increases the lipophilicity of the molecule, a key factor in its ability to cross cellular membranes.[1][3]

| Property | Value | Source |

| CAS Number | 1017083-37-2 | Internal Data |

| Molecular Formula | C₈H₅F₃O₃ | Internal Data |

| Molecular Weight | 206.12 g/mol | Internal Data |

| Appearance | Light brown to brown solid | Internal Data |

| Boiling Point | 260 °C | Internal Data |

| Density | 1.473 g/cm³ | Internal Data |

| Flash Point | 111 °C | Internal Data |

Synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Representative Synthetic Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Trifluoromethoxylation of a Protected Phenol

The synthesis can commence with a suitably protected dihydroxybenzene to ensure regioselectivity. For instance, starting with 1,3-dihydroxybenzene (resorcinol), one hydroxyl group can be selectively protected, for example, as a benzyl ether, leaving the other free for trifluoromethoxylation.

Materials:

-

Selectively protected resorcinol derivative

-

Trifluoromethylating agent (e.g., trifluoromethyl triflate, Togni's reagent)

-

Suitable base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

-

To a solution of the protected resorcinol in the anhydrous solvent, add the base and stir under an inert atmosphere.

-

Slowly add the trifluoromethylating agent at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 2: Deprotection

The protecting group on the second hydroxyl group is then removed. For a benzyl ether, this is typically achieved by catalytic hydrogenation.

Materials:

-

Product from Step 1

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen source (e.g., hydrogen gas, ammonium formate)

-

Solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Dissolve the protected compound in the solvent and add the Pd/C catalyst.

-

Subject the mixture to a hydrogen atmosphere or add the hydrogen source and heat as required.

-

Monitor the reaction for the disappearance of the starting material.

-

Filter off the catalyst and concentrate the solvent to obtain the deprotected trifluoromethoxyphenol.

Step 3: Formylation

The final step is the introduction of the aldehyde group. The Reimer-Tiemann or Vilsmeier-Haack reactions are common methods for the formylation of phenols.

Materials:

-

Product from Step 2

-

Formylating agent (e.g., chloroform and sodium hydroxide for Reimer-Tiemann; DMF and phosphoryl chloride for Vilsmeier-Haack)

-

Appropriate solvent system

Procedure (Vilsmeier-Haack):

-

Cool a mixture of DMF and phosphoryl chloride.

-

Slowly add the trifluoromethoxyphenol to the Vilsmeier reagent.

-

Heat the reaction mixture and monitor its progress.

-

Cool the reaction and carefully quench by pouring it onto ice, followed by neutralization.

-

Extract the product and purify by recrystallization or column chromatography to yield 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde.

Caption: A conceptual workflow for the synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethoxy group into a drug candidate can have profound effects on its biological activity and pharmacokinetic profile.[1][2][3] While specific applications of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde are not extensively documented in peer-reviewed literature, its structural motifs suggest its utility as a scaffold in several therapeutic areas.

The Role of the Trifluoromethoxy Group

The trifluoromethoxy group is often used as a bioisostere for other functional groups, such as a methoxy or a chloro group. Its key contributions to the properties of a molecule include:

-

Increased Lipophilicity: The -OCF₃ group is highly lipophilic, which can enhance a drug's ability to cross lipid bilayers, potentially improving oral bioavailability and brain penetration.[1][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation. This can increase the half-life of a drug in the body.[1]

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-target interactions.

-

Conformational Effects: The steric bulk of the -OCF₃ group can influence the conformation of a molecule, potentially locking it into a bioactive conformation.

Potential Therapeutic Applications

Given the known activities of other benzaldehyde derivatives and fluorinated compounds, 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde could serve as a starting point for the development of inhibitors for various enzymes or as ligands for receptors. For instance, benzaldehyde derivatives have been explored as inhibitors of enzymes like aldehyde dehydrogenase, which is implicated in cancer.[5]

Conceptual Signaling Pathway Inhibition

A hypothetical application of a derivative of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde could be in the inhibition of a protein kinase signaling pathway, which is often dysregulated in diseases like cancer. The benzaldehyde could be functionalized to create a molecule that binds to the ATP-binding pocket of a kinase, with the trifluoromethoxy group contributing to favorable binding interactions and improved cellular permeability.

Caption: A conceptual diagram showing the potential inhibition of a kinase signaling pathway.

Conclusion

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde represents a promising, yet underexplored, building block for medicinal chemistry. The strategic placement of the hydroxyl, aldehyde, and trifluoromethoxy groups provides a versatile scaffold for the synthesis of novel bioactive compounds. The well-documented benefits of the trifluoromethoxy group in enhancing the drug-like properties of molecules suggest that derivatives of this compound could have significant potential in the development of new therapeutics. Further research into the synthesis and biological evaluation of compounds derived from 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is warranted to fully realize its potential in drug discovery.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

-

Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. John Hartwig. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. ResearchGate. [Link]

-

Trifluoromethoxy-containing pharmaceutical drugs. ResearchGate. [Link]

-

The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Autechindustry. [Link]

- US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.

- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews. [Link]

-

Direct Synthesis of Functionalized Benzofurans from Phenols. Synfacts. [Link]

-

United States Patent (19). Googleapis. [Link]

-

Process for the production of 4-hydroxybenzaldehyde derivatives. Patent 0012939. [Link]

- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

An In-Depth Technical Guide to 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde: A Key Building Block in Modern Drug Discovery

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, and spectroscopic characterization. Furthermore, this guide will present a detailed synthesis protocol, explore its applications as a versatile building block in the development of novel therapeutic agents, and outline essential safety and handling procedures. The strategic incorporation of the trifluoromethoxy group offers unique advantages in modulating the biological and physical properties of target molecules, making this compound a valuable tool for researchers in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Moieties

In the landscape of modern drug design, the introduction of fluorine atoms or fluorine-containing functional groups into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile.[1][2] The trifluoromethoxy (-OCF3) group, in particular, has gained prominence as a lipophilic hydrogen bond acceptor that can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][3] 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde serves as a critical intermediate, providing a reactive aldehyde handle for further chemical transformations and a strategically positioned phenolic hydroxyl group for derivatization. Its unique substitution pattern allows for the synthesis of a diverse range of complex molecules with potential applications in pharmaceuticals and agrochemicals.[3][4]

Molecular Structure and Physicochemical Properties

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is an aromatic compound characterized by a benzene ring substituted with a hydroxyl group at position 4, a trifluoromethoxy group at position 2, and a formyl (aldehyde) group at position 1.

Chemical Structure:

Caption: Molecular structure of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H5F3O3 | [5] |

| Molecular Weight | 206.12 g/mol | [5] |

| Appearance | Typically a solid | [6] |

| SMILES | C1=CC(=C(C=C1O)OC(F)(F)F)C=O | [7] |

| InChI | InChI=1S/C8H5F3O3/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-4,13H | [7] |

Spectroscopic Characterization

Precise characterization of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on its structure and data from analogous compounds.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons, with coupling patterns influenced by the substitution on the benzene ring. The phenolic proton may appear as a broad singlet.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the carbon atoms of the aromatic ring (with those attached to electronegative groups shifted downfield), and the carbon of the trifluoromethoxy group, which will exhibit splitting due to coupling with the fluorine atoms.

3.3. Mass Spectrometry

Mass spectrometry data can confirm the molecular weight of the compound. Predicted collision cross-section values can aid in structural confirmation.[7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d6) | Aromatic protons (~6.5-8.0 ppm), Aldehydic proton (~9.5-10.5 ppm), Phenolic proton (variable, broad) |

| ¹³C NMR (DMSO-d6) | Carbonyl carbon (~190 ppm), Aromatic carbons (~110-160 ppm), Trifluoromethoxy carbon (quartet, ~120 ppm) |

| Mass Spec (ESI) | [M+H]⁺ at m/z 207.02635, [M-H]⁻ at m/z 205.01179 |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Synthesis Protocols

The synthesis of substituted benzaldehydes can be achieved through various methods. A common approach involves the formylation of a corresponding phenol.

4.1. Exemplary Synthesis Workflow: Formylation of 3-(trifluoromethoxy)phenol

This multi-step process illustrates a potential route for the synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde.

Caption: A conceptual workflow for the synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde.

4.2. Detailed Experimental Protocol (Hypothetical)

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Protection: Dissolve 3-(trifluoromethoxy)phenol in a suitable solvent (e.g., dichloromethane). Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Ortho-lithiation: Dissolve the protected phenol in an anhydrous ether solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., argon). Slowly add a solution of n-butyllithium. Stir for a specified time to allow for lithiation at the position ortho to the trifluoromethoxy group.

-

Formylation: Add N,N-dimethylformamide (DMF) to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature.

-

Workup and Deprotection: Quench the reaction with an acidic aqueous solution (e.g., 1M HCl). This will also facilitate the removal of the silyl protecting group. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde.

Applications in Drug Discovery and Development

The unique electronic properties and lipophilicity of the trifluoromethoxy group make it a valuable substituent in the design of bioactive molecules.[1] The aldehyde functionality of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde provides a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: To form substituted amines, a common scaffold in many pharmaceuticals.

-

Wittig Reaction: To create carbon-carbon double bonds for the synthesis of complex olefinic structures.

-

Aldol Condensation: To form α,β-unsaturated ketones, which are important intermediates.

-

Synthesis of Heterocycles: The aldehyde can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in drug molecules.

Derivatives of trifluoromethyl and trifluoromethoxy-containing benzaldehydes have been investigated for a range of biological activities, including as potential antimicrobial agents and cholinesterase inhibitors.[2][8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde and its derivatives.

Table 3: Hazard Information

| Hazard | Description | Precautionary Measures |

| Skin Irritation | May cause skin irritation. | Wear protective gloves and clothing.[9] |

| Eye Irritation | May cause serious eye irritation. | Wear eye and face protection.[9] |

| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or with respiratory protection.[10] |

| Ingestion | Harmful if swallowed. | Do not eat, drink, or smoke when using this product.[11] |

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.[12]

-

In case of eye contact: Rinse cautiously with water for several minutes.[12]

-

If inhaled: Move the person into fresh air.[12]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[12]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[9][10]

Conclusion

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a reactive aldehyde, a derivatizable phenol, and a strategically placed trifluoromethoxy group provides chemists with a powerful tool to modulate the physicochemical and biological properties of target molecules. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.

References

- Unlock Innovation: The Role of Trifluoromethoxybenzaldehydes in Chemistry. (2025). Google Cloud.

- Chemical Safety Data Sheet MSDS / SDS - 4-hydroxy-2-trifluoromethylbenzaldehyde. (2025). ChemicalBook.

- 3-(Trifluoromethyl)benzaldehyde: A Versatile Intermediate for Advanced Chemical Synthesis. (n.d.). Google Cloud.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Iranian Journal of Science.

- 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990. (n.d.). PubChem.

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). (n.d.).

- 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3). (n.d.). PubChemLite.

- SAFETY D

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- SAFETY D

- 4-HYDROXY-2-(TRIFLUOROMETHOXY)BENZALDEHYDE. (2025). ChemicalBook.

- Expert Insights: Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis. (2025). Google Cloud.

- 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR. (n.d.). Sigma-Aldrich.

- Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (n.d.). PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-HYDROXY-2-(TRIFLUOROMETHOXY)BENZALDEHYDE | 1017083-37-2 [chemicalbook.com]

- 6. 4-hydroxy-3-(trifluoromethyl)benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. PubChemLite - 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. fishersci.es [fishersci.es]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. chemicalbook.com [chemicalbook.com]

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde, a key building block in modern medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a deep understanding of a compound's solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and enabling effective formulation. This document details the core physicochemical properties of the title compound that govern its solubility, provides a theoretical framework for solubility prediction, and outlines rigorous, step-by-step experimental protocols for both qualitative and quantitative solubility determination. The narrative emphasizes the causal relationships between molecular structure and solubility, empowering researchers to make informed decisions in their experimental designs.

Introduction: The Strategic Importance of Solubility

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is a valued intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from the unique combination of three functional groups: a reactive aldehyde, a hydrogen-bonding hydroxyl group, and a lipophilic, metabolically stable trifluoromethoxy group. The trifluoromethoxy moiety, in particular, is a powerful tool in drug design, often used to enhance membrane permeability, improve metabolic stability, and increase binding affinity to biological targets.[2]

The success of any synthetic or formulation endeavor hinges on the compound's solubility. Inefficient solubility can lead to poor reaction kinetics, challenging purification processes, and significant hurdles in creating viable drug delivery systems. This guide serves as a foundational resource for understanding and experimentally determining the solubility of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde in a range of common organic solvents, thereby accelerating research and development timelines.

Molecular Profile and Physicochemical Properties

A molecule's solubility is dictated by its intrinsic physicochemical properties. The structure of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde presents a fascinating interplay of polar and non-polar characteristics.

-

Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. It significantly contributes to potential solubility in polar protic solvents like alcohols.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and acts as a weak hydrogen bond acceptor. Its presence significantly increases the molecule's affinity for non-polar or moderately polar environments and can enhance overall metabolic stability.[2]

-

Aromatic Ring: The benzene ring provides a non-polar, hydrophobic backbone.

The predicted octanol-water partition coefficient (XlogP) of 2.2 suggests a moderate degree of lipophilicity, indicating that while solubility in water may be limited, good solubility in many organic solvents can be expected.[3]

Table 1: Physicochemical Properties of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

| Property | Value | Reference |

| CAS Number | 1017083-37-2 | [4] |

| Molecular Formula | C₈H₅F₃O₃ | [3] |

| Molecular Weight | 206.12 g/mol | [4] |

| Appearance | Light brown to brown solid | [5] |

| Boiling Point | 260 °C | [4] |

| Density | 1.473 g/cm³ | [4] |

| Flash Point | 111 °C | [4] |

| Predicted XlogP | 2.2 | [3] |

A Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability.

Caption: Workflow for qualitative solubility analysis.

Experimental Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold-standard for determining the equilibrium solubility of a compound in a specific solvent. [6][7]It is reliable, reproducible, and provides the quantitative data essential for process development and formulation.

Objective: To accurately measure the solubility of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde in selected organic solvents at a controlled temperature.

Equipment and Materials:

-

Analytical balance (±0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Scintillation vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector or a vacuum oven and desiccator for gravimetric analysis

-

Selected organic solvents (HPLC grade)

Procedure:

-

Preparation of Saturated Solution:

-

Causality: The goal is to create a solution where solid solute is in equilibrium with the dissolved solute. Adding a clear excess of solid ensures this equilibrium is reached and maintained.

-

Add an excess amount of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde (e.g., 100-200 mg) to a vial containing a known volume of the chosen solvent (e.g., 2-5 mL). The exact mass of the excess solid does not need to be known, only that it is sufficient to maintain saturation.

-

-

Equilibration:

-

Causality: Dissolution takes time to reach equilibrium. Agitation increases the surface area of the solid exposed to the solvent, accelerating this process. A constant temperature is critical as solubility is highly temperature-dependent.

-

Seal the vials tightly and place them in the temperature-controlled shaker (e.g., at 25 °C).

-

Agitate the vials for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to ensure equilibrium is reached. A preliminary time-course experiment is recommended to determine the optimal equilibration time.

-

-

Phase Separation:

-

Causality: It is crucial to analyze only the saturated liquid phase (supernatant) without any undissolved solid particles, which would artificially inflate the measured concentration.

-

Remove the vials from the shaker and let them stand undisturbed at the same controlled temperature for at least 2-4 hours to allow the excess solid to settle.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a chemically compatible syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). Discard the first few drops of filtrate to saturate the filter material.

-

If preparing for HPLC, accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

5.1. Quantification Method A: Gravimetric Analysis

-

Accurately weigh an empty, clean vial.

-

Transfer a precise volume (e.g., 1.00 mL) of the filtered supernatant into the vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point.

-

Once dry, place the vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the vial containing the dried solute.

-

Calculation:

-

Mass of Solute (mg) = (Final Vial Mass) - (Initial Vial Mass)

-

Solubility (mg/mL) = Mass of Solute (mg) / Volume of Supernatant (mL)

-

5.2. Quantification Method B: HPLC Analysis

-

Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point. Detection at a UV maximum (e.g., ~280 nm) should provide good sensitivity. [8]2. Calibration Curve: Prepare a series of standard solutions of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde of known concentrations in the chosen solvent or mobile phase. Inject these standards to generate a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the prepared (and diluted) sample from the solubility experiment.

-

Calculation: Determine the concentration of the diluted sample using the linear regression equation from the calibration curve. Calculate the original solubility, accounting for the dilution factor.

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Data Presentation and Interpretation

Quantitative solubility data should be recorded systematically to allow for easy comparison and application.

Table 2: Solubility of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde at 25 °C (Example Data)

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | > 200 (Freely Soluble) | > 0.97 |

| Acetone | Polar Aprotic | 155 | 0.75 |

| Ethyl Acetate | Polar Aprotic | 120 | 0.58 |

| Dichloromethane | Halogenated | 95 | 0.46 |

| Toluene | Aromatic | 40 | 0.19 |

| Hexane | Non-Polar | < 5 (Slightly Soluble) | < 0.024 |

| Water | Aqueous | < 0.1 (Practically Insoluble) | < 0.0005 |

Note: The data in this table is illustrative and should be determined experimentally.

Application in the Drug Development Workflow

Solubility data is not an academic exercise; it is a critical parameter that informs key decisions throughout the drug development pipeline.

Caption: Impact of solubility data on drug development decisions.

-

Reaction Chemistry: For synthesis, a solvent in which all reactants are highly soluble is chosen to ensure a homogeneous reaction mixture, leading to faster reaction rates and fewer side products. [1]* Purification: Crystallization, a common purification technique, relies on identifying a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Alternatively, a solvent/anti-solvent system is designed based on differential solubility.

-

Preclinical Formulation: For in vitro and in vivo testing, the compound must be dissolved in a biocompatible vehicle. Solubility data in solvents like DMSO, ethanol, or polyethylene glycol (PEG) is essential for developing appropriate stock solutions and dosing formulations.

Safety Precautions

Researchers must handle 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde with appropriate care. Always consult the latest Safety Data Sheet (SDS) before use. [9][10]General precautions include:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store the compound in a tightly closed container in a cool, dry place, potentially under an inert atmosphere as recommended by the supplier. [4][5]

References

- Experiment 1 Determination of Solubility Class. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How can you determine the solubility of organic compounds? (2017, June 24). Quora.

- Safety Data Sheet - 4-Hydroxy-3-(trifluoromethyl)benzaldehyde. (2024, December 19). Fluorochem.

- Chemical Safety Data Sheet MSDS / SDS - 4-hydroxy-2-trifluoromethylbenzaldehyde. (2025, July 26). ChemicalBook.

-

4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3). (n.d.). PubChemLite. Retrieved from [Link]

- SAFETY DATA SHEET - 4-hydroxybenzaldehyde. (2025, November 6). Sigma-Aldrich.

- Expert Insights: Applying 4-(Trifluoromethoxy)benzaldehyde in Your Synthesis. (2025, November 4).

-

Synthesis of 4-trifluoromethyl benzaldehyde. (n.d.). PrepChem.com. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed Central. Retrieved from [Link]

- Advanced Analytical Techniques for the Quantification of 4-(Hexyloxy)benzaldehyde. (n.d.). BenchChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 4. 4-HYDROXY-2-(TRIFLUOROMETHOXY)BENZALDEHYDE CAS#: 1017083-37-2 [m.chemicalbook.com]

- 5. 4-HYDROXY-2-(TRIFLUOROMETHOXY)BENZALDEHYDE | 1017083-37-2 [amp.chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectral Data of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Narrative Power of Proton NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] For drug development professionals and researchers, a meticulous interpretation of an NMR spectrum is not merely a data-gathering exercise; it is the process of deciphering a molecule's autobiography. Each peak's position (chemical shift), shape (multiplicity), and size (integration) reveals the electronic environment, connectivity, and population of protons within the structure.

This guide focuses on 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. The molecule's unique substitution pattern—featuring an electron-donating hydroxyl group, a potent electron-withdrawing trifluoromethoxy group, and an aldehyde function—creates a distinct and informative ¹H NMR spectrum. Understanding this spectrum is critical for confirming its identity, assessing its purity, and predicting its reactivity. This document provides a detailed analysis of its ¹H NMR spectral data, grounded in the fundamental principles of substituent effects and spin-spin coupling.

Molecular Structure and Proton Environments

The structure of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde contains five distinct proton environments, each with a unique chemical signature. The interplay between the electronic properties of the substituents is key to interpreting the spectrum.

-

Aldehyde Proton (H-1): Directly attached to the electron-withdrawing carbonyl carbon.

-

Aromatic Protons (H-3, H-5, H-6): Located on the benzene ring, their chemical shifts are modulated by the combined electronic effects (both inductive and resonance) of the three substituents.

-

Hydroxyl Proton (-OH): Attached to the oxygen at the C4 position.

¹H NMR Spectral Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde. The data is predicted based on established substituent effects and analysis of similar structures.[3][4][5] All data is referenced for samples dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CHO (H-1) | ~9.95 | Singlet (s) | - | 1H |

| Ar-H (H-6) | ~7.65 | Doublet (d) | J ≈ 8.8 Hz | 1H |

| Ar-H (H-5) | ~6.90 | Doublet of Doublets (dd) | J ≈ 8.8, 2.5 Hz | 1H |

| Ar-H (H-3) | ~6.80 | Doublet (d) | J ≈ 2.5 Hz | 1H |

| OH | ~5.5 - 6.5 (variable) | Broad Singlet (br s) | - | 1H |

Detailed Spectral Interpretation

The Aldehydic Proton (H-1)

The aldehyde proton signal is characteristically found far downfield, typically in the δ 9-10 ppm region.[5] In this molecule, it appears as a sharp singlet around δ 9.95 ppm. This significant deshielding is a direct consequence of the powerful electron-withdrawing nature of the adjacent carbonyl group (C=O).[3] The lack of adjacent protons results in a singlet multiplicity.

The Aromatic Region (H-3, H-5, H-6)

The aromatic protons resonate between δ 6.80 and 7.65 ppm. Their specific chemical shifts and splitting patterns are dictated by their position relative to the substituents.

-

H-6 (δ ~7.65 ppm): This proton is ortho to the strongly deshielding aldehyde group and meta to the hydroxyl and trifluoromethoxy groups. The proximity to the anisotropic field of the carbonyl group causes it to be the most downfield of the aromatic protons. It is split only by the adjacent H-5 proton, resulting in a doublet with a typical ortho coupling constant of J ≈ 8.8 Hz.[6]

-

H-5 (δ ~6.90 ppm): This proton is ortho to the electron-donating hydroxyl group, which provides significant shielding. It experiences splitting from two different protons:

-

Ortho coupling to H-6 (³J ≈ 8.8 Hz).

-

Meta coupling to H-3 (⁴J ≈ 2.5 Hz).[6] This combined coupling results in a doublet of doublets multiplicity, a clear diagnostic signal for this proton.

-

-

H-3 (δ ~6.80 ppm): This proton is ortho to the strongly electron-withdrawing trifluoromethoxy group and meta to the aldehyde and hydroxyl groups. While the -OCF₃ group is deshielding, the powerful shielding effect from the para -OH group results in a relatively upfield chemical shift. It is split only by H-5 through a four-bond meta coupling (J ≈ 2.5 Hz), appearing as a doublet.

The Hydroxyl Proton (-OH)

The signal for the hydroxyl proton typically appears as a broad singlet.[4] Its chemical shift is highly variable and depends on factors such as concentration, temperature, and solvent, as it readily participates in hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected in the δ 5.5-6.5 ppm range. This signal will disappear upon shaking the sample with a drop of D₂O due to proton exchange, a classic technique for identifying labile protons.

Visualizing Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure with proton assignments and the logical workflow for NMR spectral analysis.

Caption: Structure of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde with proton labels.

Caption: Standardized workflow for ¹H NMR spectral analysis.

Standard Experimental Protocol

The following protocol outlines a self-validating system for acquiring high-quality ¹H NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Transfer the resulting solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the spectrometer's detector coil.[1]

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal from the solvent. This step ensures field stability during acquisition.

-

Shim the magnetic field to optimize its homogeneity. Proper shimming is crucial for achieving sharp, symmetrical peaks and high resolution.[1]

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical values include:

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the area under each peak to determine the relative ratio of protons.

-

Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

References

- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.

- Electronic Supplementary Information. The Royal Society of Chemistry.

- Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences.

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Human Metabolome Database.

- Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. National Institutes of Health.

- proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.

- Molecular structures of substituted benzaldehydes 1-50 (training set)... ResearchGate.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database.

- 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZALDEHYDE(220227-98-5) 1H NMR spectrum. ChemicalBook.

- A Thiopolyphosphine Heterocyde1. ElectronicsAndBooks.

- 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3). PubChemLite.

- Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Information.

- 4 - Supporting Information.

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

- 4-(Trifluoromethoxy)benzaldehyde(659-28-9) 1H NMR spectrum. ChemicalBook.

- Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society.

- Proton NMR Table. Michigan State University Chemistry.

- 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

- Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

- 4-Trifluoromethylbenzaldehyde. Wikipedia.

- NMR Chemical Shifts.

- Determining the coupling on a substituted benzene ring. Chemistry Stack Exchange.

- Proton NMR Chemical Shifts. Oregon State University.

- 4-HYDROXY-2-(TRIFLUOROMETHOXY)BENZALDEHYDE | 1017083-37-2. ChemicalBook.

- Table of Characteristic Proton NMR Shifts.

- 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Introduction: The Structural Significance of a Multifunctional Benzaldehyde

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique combination of a reactive aldehyde, a hydrogen-bonding hydroxyl group, and a lipophilic, electron-withdrawing trifluoromethoxy group makes it a versatile scaffold for synthesizing complex molecular architectures. The precise structural elucidation of this compound and its derivatives is paramount for guaranteeing the integrity of research and development pathways.

Among the arsenal of analytical techniques available for structural characterization, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct map of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or "chemical shift," offering unambiguous proof of structure. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde, grounded in fundamental principles and supported by empirical data from related structures.

Theoretical Framework: Understanding Substituent Effects on Aromatic ¹³C Chemical Shifts

The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment. In an aromatic system like 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde, the positions of the carbon signals are governed by a combination of inductive and resonance effects from the attached substituents.

-

Aldehyde Group (-CHO): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atom. It de-shields the attached ipso-carbon (C1) and the carbonyl carbon itself, shifting their signals significantly downfield. The carbonyl carbon of a benzaldehyde typically appears in the far downfield region of the spectrum, often around 190-194 ppm.[1]

-

Hydroxyl Group (-OH): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect that de-shields the ipso-carbon (C4). However, the lone pairs on the oxygen participate in resonance, donating electron density into the aromatic ring, particularly at the ortho and para positions. This resonance effect is shielding (upfield shift). The net effect on C4 is de-shielding, while carbons ortho to the hydroxyl group (C3 and C5) will be shielded.

-

Trifluoromethoxy Group (-OCF₃): This is a unique substituent with competing effects. The oxygen atom can donate electron density via resonance, similar to a methoxy group. However, the three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect that pulls electron density away from the oxygen and, by extension, the aromatic ring. This strong inductive effect typically dominates, resulting in a net de-shielding of the attached carbon (C2).

The interplay of these effects from the three distinct substituents results in a unique ¹³C NMR fingerprint for the molecule.

Predicted ¹³C NMR Chemical Shifts and Assignments

Below is the molecular structure with the standard IUPAC numbering for the carbon atoms, which will be used for signal assignment.

Caption: IUPAC numbering for 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde.

The predicted ¹³C NMR chemical shifts are summarized in the table below. The assignments are based on the additive effects of the -CHO, -OH, and -OCF₃ groups on the benzene ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (CHO) | ~188 | The aldehyde carbonyl carbon is strongly de-shielded and appears furthest downfield.[1] |

| C4 (C-OH) | ~162 | Ipso-carbon to the hydroxyl group. Strongly de-shielded by the electronegative oxygen. |

| C2 (C-OCF₃) | ~150 (q, ²JCF ≈ 2 Hz) | Ipso-carbon to the -OCF₃ group. De-shielded by the group's strong inductive effect. Exhibits a small quartet splitting due to two-bond coupling with fluorine. |

| C6 | ~135 | Ortho to the de-shielding aldehyde group and meta to the other two groups. Expected to be the most downfield of the C-H aromatic carbons. |

| C1 (C-CHO) | ~125 | Ipso-carbon to the aldehyde group. Its position is influenced by the ortho -OCF₃ and meta -OH groups. |

| C8 (OCF₃) | ~121 (q, ¹JCF ≈ 258 Hz) | The carbon of the trifluoromethoxy group. Appears as a distinct quartet due to strong one-bond coupling to the three fluorine atoms. |

| C5 | ~112 | Meta to the aldehyde and -OCF₃ groups, but ortho to the electron-donating hydroxyl group. Expected to be shielded. |

| C3 | ~105 | Ortho to the electron-donating hydroxyl group and meta to the aldehyde. Expected to be the most shielded aromatic carbon. |

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines a self-validating system for obtaining a reliable ¹³C NMR spectrum of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde on a standard 400 or 500 MHz NMR spectrometer.

Part 1: Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the polar compound and its residual solvent peak (δ ≈ 39.5 ppm) does not interfere with the expected signals. Chloroform-d (CDCl₃) is another option, though solubility may be lower.

-

Sample Weighing: Accurately weigh 15-25 mg of the compound directly into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary. The final solution should be clear and free of particulates.

Part 2: Spectrometer Setup and Data Acquisition

The causality behind these parameter choices is to maximize signal-to-noise while ensuring quantitative accuracy is not compromised by incomplete relaxation.

-

Instrument Tuning: Insert the sample into the spectrometer. Tune and match the ¹³C probe to the sample's dielectric properties to ensure maximum sensitivity and optimal pulse shapes.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Experiment: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system). This decouples protons from the carbons, resulting in sharp singlet signals for all carbons not coupled to fluorine and simplifies the spectrum.

-

Spectral Width (SW): Set a wide spectral width of ~220-250 ppm to ensure all signals, from the shielded aromatic carbons to the downfield carbonyl, are captured.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required compared to ¹H NMR. Start with 256 or 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): Set a relaxation delay of 2.0 seconds. This allows most carbon nuclei to return to equilibrium between pulses, which is crucial for obtaining meaningful signal intensities, especially for quaternary carbons.

-

Acquisition Time (AQ): An acquisition time of 1.0-1.5 seconds is typically sufficient to ensure good digital resolution.

-

Part 3: Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).

-

Peak Picking: Identify and label the chemical shift of all significant peaks.

The entire workflow can be visualized as follows:

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

Conclusion

The ¹³C NMR spectrum of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde provides an unambiguous structural fingerprint defined by the distinct electronic effects of its three functional groups. The aldehyde carbonyl carbon is the most de-shielded, while the aromatic carbons exhibit a wide dispersion of chemical shifts from ~105 to ~162 ppm, dictated by the interplay of induction and resonance. The characteristic quartet of the -OCF₃ carbon provides definitive evidence for its presence. By following the detailed experimental protocol provided, researchers can confidently acquire high-quality spectra for structural verification and quality control, ensuring the integrity and success of their scientific endeavors.

References

-

Title: 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Source: Magnetic Resonance in Chemistry URL: [Link]

-

Title: Electronic Supplementary Information for "Design of recyclable TEMPO derivatives..." Source: The Royal Society of Chemistry URL: [Link]

-

Title: Supporting Information for "Visible-Light-Induced Palladium-Catalyzed Decarboxylative Acylation..." Source: The Royal Society of Chemistry URL: [Link]

-

Title: 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments Source: ResearchGate URL: [Link]

-

Title: C-13 nmr spectrum of benzaldehyde analysis of chemical shifts Source: Doc Brown's Chemistry URL: [Link]

-

Title: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718) Source: Human Metabolome Database URL: [Link]

-

Title: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170) Source: Human Metabolome Database URL: [Link]

-

Title: Selective demethylation and debenzylation of aryl ethers... - Supporting Information Source: The Royal Society of Chemistry URL: [Link]

Sources

- 1. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Mass spectrometry of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

An In-depth Technical Guide to the Mass Spectrometry of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde (C₈H₅F₃O₃, MW: 206.12 g/mol )[1][2][3]. As a substituted aromatic aldehyde, this compound is of significant interest in medicinal chemistry and materials science. A multi-faceted approach utilizing both soft and high-energy ionization techniques is essential for its complete structural characterization. This document details the theoretical underpinnings and practical protocols for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). We will explore the predictable and characteristic fragmentation pathways, providing researchers with a robust framework for the identification and structural elucidation of this molecule and its analogues.

Introduction: The Analytical Imperative

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is a bifunctional aromatic compound featuring a reactive aldehyde, an acidic phenolic hydroxyl group, and an electron-withdrawing trifluoromethoxy group. This unique combination of functional groups dictates its chemical reactivity and, consequently, its behavior within a mass spectrometer. Mass spectrometry serves as a cornerstone technique for confirming the molecular weight, determining the elemental composition, and elucidating the structure of such molecules by analyzing their fragmentation patterns upon ionization.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them. We will first explore the analysis using Electrospray Ionization (ESI), a soft ionization technique ideal for polar, thermally labile molecules, followed by Electron Ionization (EI), a high-energy method that produces complex, fingerprint-like fragmentation patterns.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For polar molecules containing acidic protons, such as phenols, LC-MS with ESI is the method of choice due to its high sensitivity and minimal in-source fragmentation.[4][5]

Rationale for Ionization Mode Selection

The phenolic hydroxyl group in 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is acidic, making it highly susceptible to deprotonation. Therefore, ESI in the negative ion mode is the most effective approach, yielding an abundant deprotonated molecule, [M-H]⁻.[6][7][8] This provides a strong precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments, which are critical for confirming the structure.[9][10]

Experimental Protocol: LC-MS/MS

-

Sample Preparation:

-

Prepare a stock solution of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde at 1 mg/mL in methanol.

-

Dilute the stock solution to a final working concentration of 1-10 µg/mL using a mobile phase-like composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid aids in protonation for positive mode but is generally compatible with negative mode analysis of acidic phenols.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) Parameters:

-

Instrument: Triple Quadrupole or Orbitrap Mass Spectrometer.

-

Ionization Mode: ESI, Negative.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 300°C.

-

Sheath Gas (N₂): 40 arbitrary units.[10]

-

MS1 Scan Range: m/z 50-300.

-

MS/MS: Isolate the precursor ion at m/z 205.01 and perform Collision-Induced Dissociation (CID) with normalized collision energy ranging from 10-40 eV to generate a product ion spectrum.

-

Predicted ESI-MS/MS Fragmentation of the [M-H]⁻ Ion

The analysis begins with the formation of the deprotonated molecular ion [C₈H₄F₃O₃]⁻ at m/z 205.01 [3]. The subsequent MS/MS fragmentation is driven by the stability of the resulting fragments.

-

Loss of Carbon Monoxide (CO): A common fragmentation for phenols, the loss of CO (28 Da) from the deprotonated aldehyde/phenol structure is anticipated, leading to a fragment ion at m/z 177 .

-

Loss of the Trifluoromethyl Radical (•CF₃): While less common for an even-electron ion, the cleavage of the C-O bond followed by rearrangement could lead to the loss of the •CF₃ radical (69 Da), resulting in an ion at m/z 136 .

-

Loss of Hydrogen Fluoride (HF): The trifluoromethoxy group can facilitate the neutral loss of HF (20 Da), yielding a fragment at m/z 185 .

Caption: Predicted ESI-MS/MS workflow and fragmentation of the [M-H]⁻ ion.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with Electron Ionization (EI) provides a complementary and orthogonal dataset. EI is a hard ionization technique that imparts significant energy (typically 70 eV) into the molecule, inducing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum useful for library matching and structural confirmation.[11]

Rationale for Methodology

While the compound's polarity and phenolic group might suggest derivatization is necessary for GC, its boiling point of 260°C indicates it has sufficient volatility for direct GC analysis.[12] EI is particularly effective at revealing the core structure of the molecule by breaking weaker bonds.

Experimental Protocol: GC-MS

-

Sample Preparation:

-

Dissolve approximately 1 mg of the compound in 1 mL of a volatile, high-purity solvent like ethyl acetate or dichloromethane.[13]

-

-

Gas Chromatography (GC) Parameters:

-

Injector: 250°C, Split ratio 50:1.

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

-

Oven Program: Initial temperature 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-350.

-

Predicted EI Fragmentation Pattern

The EI mass spectrum is predicted to show a clear molecular ion (M⁺•) and several characteristic fragment ions derived from cleavages directed by the functional groups.

-

Molecular Ion (M⁺•): The intact radical cation, [C₈H₅F₃O₃]⁺•, will be observed at m/z 206 . For phenolic compounds, this peak is often strong.[14]

-

Loss of •H (M-1): A classic fragmentation of benzaldehydes is the loss of the aldehydic hydrogen radical to form a highly stable acylium ion, [M-H]⁺, at m/z 205 .[15] This is often a very prominent peak.

-

Loss of •CHO (M-29): Cleavage of the C-C bond between the ring and the formyl group results in the loss of the formyl radical (•CHO), yielding the 4-hydroxy-2-(trifluoromethoxy)phenyl cation at m/z 177 .[13][15]

-

Loss of •CF₃ (M-69): The trifluoromethoxy group is a site of fragmentation. Cleavage of the O-CF₃ bond can lead to the loss of a trifluoromethyl radical (•CF₃), producing an ion at m/z 137 . This fragmentation pathway is known for trifluoromethyl-substituted aromatics.[16][17]

-

Formation of Benzoyl-type Cation: Subsequent loss of CO (28 Da) from the m/z 205 ion could produce a fragment at m/z 177 , which would be isobaric with the loss of •CHO from the molecular ion.

Sources

- 1. 4-HYDROXY-2-(TRIFLUOROMETHOXY)BENZALDEHYDE CAS#: 1017083-37-2 [chemicalbook.com]

- 2. 4-HYDROXY-2-(TRIFLUOROMETHOXY)BENZALDEHYDE | 1017083-37-2 [chemicalbook.com]

- 3. PubChemLite - 4-hydroxy-2-(trifluoromethoxy)benzaldehyde (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Liquid chromatography/tandem mass spectrometry of unusual phenols from Yucca schidigera bark: comparison with other analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-HYDROXY-2-(TRIFLUOROMETHOXY)BENZALDEHYDE | 1017083-37-2 [amp.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Benzaldehyde, 4-(trifluoromethyl)- [webbook.nist.gov]

A Technical Guide for Researchers and Drug Development Professionals: Sourcing, Quality Control, and Application of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic sourcing, quality assessment, and application of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde. This key building block is increasingly utilized in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethoxy group. This document provides a detailed overview of reputable commercial suppliers, a robust framework for supplier qualification, and essential protocols for in-house quality control. Furthermore, it explores the synthetic utility of this reagent, offering insights into its reactivity and providing exemplary protocols to guide experimental design. The aim is to equip scientists with the necessary technical knowledge to confidently and effectively incorporate 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde into their research and development workflows.

Introduction: The Strategic Importance of the Trifluoromethoxy Group in Drug Design

4-Hydroxy-2-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde that has gained significant traction as a versatile intermediate in organic synthesis. Its value lies in the strategic incorporation of the trifluoromethoxy (-OCF3) functional group. The -OCF3 group is a powerful modulator of molecular properties, often employed in drug design to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are critical for the development of viable drug candidates.[1][2] The presence of both a reactive aldehyde and a phenolic hydroxyl group on the same scaffold provides orthogonal synthetic handles for a wide array of chemical transformations, making it a valuable precursor for complex molecular architectures.

The trifluoromethoxy group is often considered a bioisostere for other functional groups, but with distinct advantages. It is more lipophilic than a methoxy group and can alter the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde and the acidity of the hydroxyl group. This unique combination of features makes 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde a sought-after building block in the synthesis of novel pharmaceuticals and advanced materials.[3]

Commercial Sourcing and Supplier Qualification

The integrity of any research or development project is fundamentally linked to the quality of the starting materials. For a specialized reagent such as 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde, a meticulous approach to supplier selection and qualification is non-negotiable.

Identification of Commercial Suppliers

A number of reputable chemical suppliers offer 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde, often with varying purity grades and in a range of quantities. It is essential to source from suppliers who can provide comprehensive technical documentation and have a proven track record of quality and reliability.

Prominent Commercial Suppliers:

-

Sigma-Aldrich (Merck)

-

Thermo Fisher Scientific (Alfa Aesar)

-

TCI Chemicals

-

Combi-Blocks

-

Fluorochem

-

Parchem [4]

-

Biotuva Life Sciences [5]

-

AiFChem [6]

-

BOC Sciences [6]

-

Ambeed, Inc. [6]

A Framework for Supplier Qualification

A systematic approach to qualifying suppliers is crucial to ensure the consistency and reliability of the procured reagent. This workflow outlines the key steps from initial identification to final approval.

Caption: A logical workflow for the qualification of chemical suppliers.

Comparative Table of Supplier Specifications

For effective comparison, key specifications should be extracted from supplier documentation, such as the Certificate of Analysis (CoA).

| Supplier | CAS Number | Purity Specification | Appearance |

| Thoreauchem | 1017083-37-2 | 97% | - |

| Biotuva Life Sciences | 1243395-68-7 | 96% | - |

| Parchem | 1243395-68-7 | - | - |

| TCI Chemicals | 175278-07-6 | >98% (GC) | White to slightly yellow crystalline powder |

| Sigma-Aldrich | 175278-07-6 | ≥97% | White to yellow powder |

| Thermo Fisher Scientific | 175278-07-6 | 97% | Off-white to light yellow crystalline powder |

Note: CAS numbers and specifications can vary. Always verify the most current information directly with the supplier.

In-House Quality Control and Safe Handling

Independent verification of a reagent's identity and purity is a cornerstone of good laboratory practice. This section provides protocols for in-house QC and guidelines for safe handling.

Essential Analytical Methods for Quality Control

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are critical for structural confirmation and the identification of fluorinated impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for assessing purity and confirming the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantitative purity analysis.[7]

-

Gas Chromatography (GC): Often used by suppliers for purity determination and can be replicated in-house for verification.

-

Melting Point Analysis: A narrow and sharp melting point range is a good indicator of high purity.

Step-by-Step Protocol for QC Sample Preparation and Analysis

-

NMR Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Acquire ¹H and ¹⁹F NMR spectra and compare against a reference spectrum or theoretical values.

-

-

LC-MS/HPLC Sample Preparation:

-

Create a stock solution of the compound in a high-purity solvent like acetonitrile or methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions to achieve a concentration suitable for the instrument's linear range (typically in the µg/mL range).

-

Analyze the sample using an appropriate column and mobile phase, monitoring for peak purity and the presence of any impurities.

-

Safety, Storage, and Handling

Safety Precautions:

-

Always handle this chemical in a well-ventilated fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.[9]

Storage and Handling:

-

Store in a tightly sealed container in a cool, dry place, away from sources of ignition.[10]

-

The compound may be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[10][11]

-

Keep the container upright to prevent leakage.[8]

Synthetic Applications and Reaction Protocols

The synthetic versatility of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde stems from the differential reactivity of its aldehyde and hydroxyl groups.

Key Synthetic Transformations

The aldehyde group is a gateway to a multitude of chemical reactions, while the hydroxyl group can be functionalized through various etherification and esterification reactions.

Caption: Key synthetic pathways originating from the title compound.

Exemplary Protocol: Synthesis of a Schiff Base Derivative

Schiff bases are common intermediates in the synthesis of various bioactive molecules and ligands.[12][13]

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-Hydroxy-2-(trifluoromethoxy)benzaldehyde in a suitable solvent such as ethanol or methanol.

-

Amine Addition: To the stirred solution, add 1.0-1.1 equivalents of the desired primary amine.

-